

# Stability of analytes in plasma collected with Heparin Lithium salt over time.

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## Compound of Interest

Compound Name: Heparin Lithium salt

Cat. No.: B3069500

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## Technical Support Center: Stability of Analytes in Lithium Heparin Plasma

This technical support center provides guidance on the stability of analytes in plasma collected with lithium heparin. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lithium heparin plasma samples?

For short-term storage (up to 48 hours), refrigeration at 2-8°C is recommended for most analytes to maintain stability.<sup>[1]</sup> Some studies have shown that many analytes exhibit increased stability at 4°C compared to room temperature.<sup>[2][3]</sup> For long-term storage, freezing at -20°C or lower is generally advised, although the stability of specific analytes should be verified.

Q2: How long can I store whole blood collected in lithium heparin tubes before centrifugation?

The stability of analytes in uncentrifuged whole blood is limited. Prolonged contact between plasma and blood cells can lead to significant changes in the concentration of certain analytes.<sup>[4]</sup> For instance, potassium, phosphorus, and lactate dehydrogenase (LDH) levels can be affected after just a few hours at room temperature.<sup>[4][5][6]</sup> It is recommended to centrifuge the

samples to separate the plasma from the cells as soon as possible after collection. If immediate centrifugation is not possible, some studies suggest that many routine biochemical analytes are stable for up to 6-12 hours at room temperature.[\[2\]](#)[\[5\]](#)

Q3: Does the gel separator in some lithium heparin tubes affect analyte stability?

Yes, while the gel barrier in plasma separator tubes (PSTs) is designed to separate plasma from cells during centrifugation, it may not create a perfect seal. Over time, leakage of cellular components or interaction with the gel can affect the concentration of certain analytes, especially during prolonged storage in the primary tube.[\[7\]](#) Analytes like potassium, glucose, and LDH have been shown to have reduced stability in gel tubes compared to manually separated plasma.[\[7\]](#)[\[8\]](#) For long-term storage or for sensitive assays, it is best practice to transfer the plasma to a secondary, plain tube after centrifugation.[\[9\]](#)

Q4: Can I use lithium heparin plasma for all types of assays?

No, heparin can interfere with certain analytical methods. For example, heparin is known to interfere with some PCR-based assays and can affect the measurement of certain ions like calcium and magnesium by binding to them.[\[10\]](#) It is crucial to consult the assay manufacturer's instructions to ensure compatibility with heparinized plasma.

## Troubleshooting Guide

Issue: Unexpectedly high potassium levels in plasma samples.

- Possible Cause 1: Delayed Centrifugation. Prolonged contact of plasma with red blood cells and platelets before centrifugation can lead to the leakage of intracellular potassium into the plasma.[\[4\]](#)[\[7\]](#)
  - Solution: Centrifuge blood samples as soon as possible after collection. If a delay is unavoidable, keep the sample at room temperature, as refrigeration of whole blood can exacerbate potassium leakage.
- Possible Cause 2: Hemolysis. The rupture of red blood cells (hemolysis) during sample collection or handling releases a significant amount of potassium into the plasma.[\[10\]](#)

- Solution: Ensure proper phlebotomy technique to minimize trauma to red blood cells. Avoid vigorous shaking or mixing of the tubes. Visually inspect the plasma for any pink or red discoloration, which indicates hemolysis.
- Possible Cause 3: Platelet Contamination. Platelets are rich in potassium and can release it into the plasma, especially if the sample is cooled before centrifugation.
  - Solution: Process samples at room temperature. For highly sensitive potassium measurements, consider using techniques to prepare platelet-poor plasma.

Issue: Glucose levels appear to be lower than expected.

- Possible Cause: Glycolysis. Red and white blood cells in the sample continue to metabolize glucose even after collection, leading to a decrease in plasma glucose concentration over time.[\[8\]](#)[\[11\]](#)
  - Solution: Separate plasma from cells by centrifugation within 2 hours of collection.[\[4\]](#) If a delay is anticipated, consider using tubes containing a glycolysis inhibitor like sodium fluoride. Storing samples at 4°C can slow down but not completely halt glycolysis.[\[8\]](#)

Issue: Inconsistent results for lactate dehydrogenase (LDH).

- Possible Cause 1: Platelet Release. Platelets contain high concentrations of LDH, which can be released into the plasma, leading to falsely elevated results.
  - Solution: Centrifuge samples promptly at room temperature. Avoid chilling the sample before centrifugation, as this can activate platelets.
- Possible Cause 2: Delayed Separation. LDH levels can change in both uncentrifuged whole blood and in separated plasma that remains in contact with the cell pellet or gel barrier.[\[4\]](#)[\[5\]](#)[\[6\]](#)
  - Solution: For optimal accuracy, analyze LDH as soon as possible after plasma separation. If storage is necessary, transfer the plasma to a secondary tube.

## Data on Analyte Stability

The following tables summarize the stability of various analytes in lithium heparin plasma under different storage conditions. The stability is often defined as the time point at which the change in concentration exceeds a predefined analytical or clinical significance limit.

Table 1: Stability of Common Analytes in Lithium Heparin Plasma Stored at Room Temperature (20-25°C)

| Analyte                     | Stability in Whole Blood (Pre-centrifugation) | Stability in Separated Plasma                                   |
|-----------------------------|---|---|
| Potassium                   | Decreases slightly after 6 hours[4][6]        | Generally stable for up to 24 hours[2]                          |
| Phosphorus                  | Decreases significantly after 3 hours[4][6]   | Stable for up to 48 hours[3]                                    |
| Lactate Dehydrogenase (LDH) | Decreases after 3 hours[4][6]                 | Increases after 4 hours[3][4]                                   |
| Bicarbonate                 | Stable up to 6 hours[4]                       | Decreases after 6 hours[3][4]                                   |
| Glucose                     | Decreases over time                           | Stable for a few hours, but decreases with prolonged storage[8] |
| Most other routine analytes | Generally stable for up to 6-8 hours[5][12]   | Many are stable for at least 24 hours[2]                        |

Table 2: Stability of Common Analytes in Lithium Heparin Plasma Stored at Refrigerated Temperature (2-8°C)

| Analyte                          | Stability in Separated Plasma   |
|----------------------------------|---|
| Glucose                          | Shows clinically significant changes after 24 hours in primary gel tubes[9] |
| Potassium                        | Can show changes after 24 hours in primary gel tubes[9]                     |
| Carbon Dioxide (CO2)             | Shows clinically significant changes after 24 hours in primary gel tubes[9] |
| Aspartate Aminotransferase (AST) | Shows clinically significant changes after 24 hours in primary gel tubes[9] |
| Most other routine analytes      | Stable for at least 24-48 hours[2][9]                                       |

## Experimental Protocols

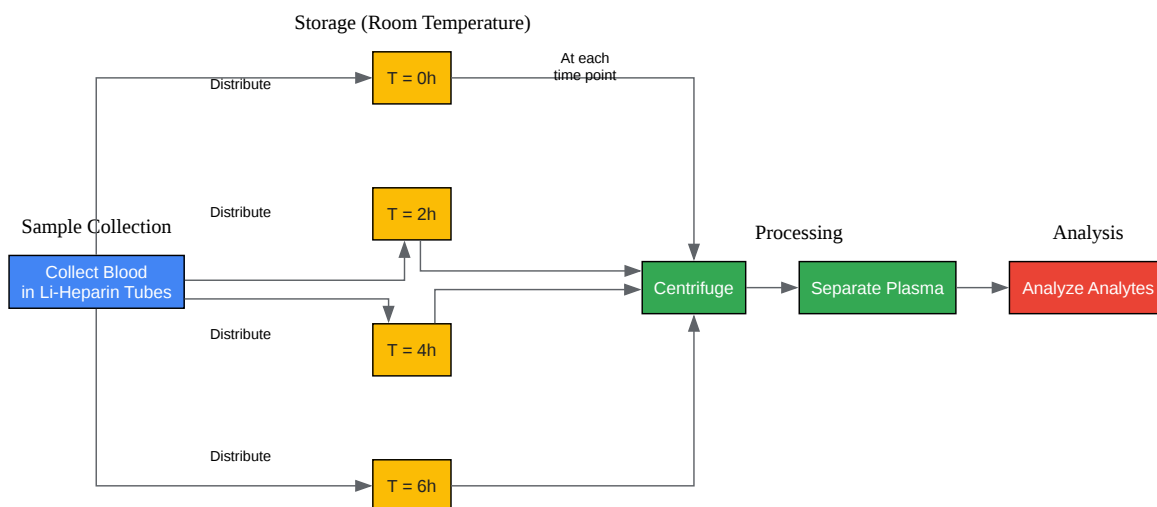
### Protocol 1: Evaluation of Analyte Stability in Whole Blood (Pre-Centrifugation)

- **Sample Collection:** Collect venous blood from volunteers into multiple lithium heparin tubes. [4]
- **Storage:** Keep the tubes in an upright position at a controlled room temperature (e.g.,  $21 \pm 1^{\circ}\text{C}$ ). [4][12]
- **Time Points:** At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), centrifuge one tube for each time point. [2] The 0-hour time point should be centrifuged as soon as possible after collection (e.g., within 30-90 minutes). [12]
- **Plasma Separation:** After centrifugation (e.g., 2200 g for 10 minutes), carefully aspirate the plasma for analysis. [12]
- **Analysis:** Analyze the plasma for the target analytes using a validated clinical chemistry analyzer. [4]
- **Data Evaluation:** Compare the analyte concentrations at each time point to the baseline (0-hour) concentration to determine the percentage change and assess stability against predefined acceptance criteria. [4]

## Protocol 2: Evaluation of Analyte Stability in Separated Plasma

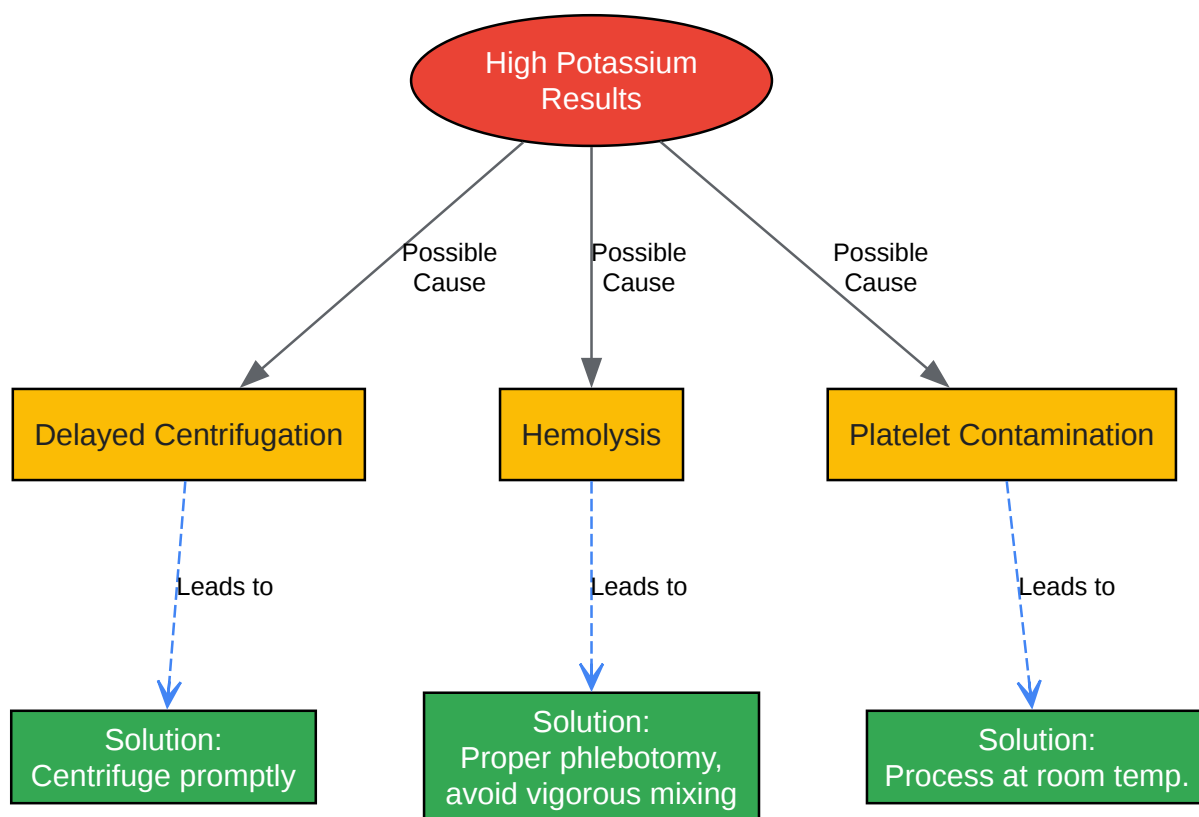
- **Sample Collection and Processing:** Collect blood in lithium heparin tubes and centrifuge them promptly (e.g., within 2 hours) to separate the plasma.[\[4\]](#)
- **Storage:** Store the primary tubes (with plasma remaining on the cell pellet or gel barrier) or aliquots of the separated plasma in secondary tubes at the desired temperature (e.g., room temperature or 2-8°C).[\[4\]](#)[\[9\]](#)
- **Time Points:** At specified time intervals (e.g., 0, 8, 16, 24, 48, 72 hours), analyze the plasma for the target analytes.[\[9\]](#)
- **Analysis:** Use a validated clinical chemistry analyzer for all measurements.
- **Data Evaluation:** Calculate the deviation of analyte concentrations at each storage time point from the initial (0-hour) measurement to assess stability.[\[11\]](#)

## Visualizations



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Caption: Workflow for assessing analyte stability in whole blood before centrifugation.



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Caption: Troubleshooting logic for elevated potassium results in lithium heparin plasma.

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